molecular formula C21H20N4O3S B11513078 6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11513078
M. Wt: 408.5 g/mol
InChI Key: PKTJKPIKYAXGBY-UHFFFAOYSA-N
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Description

6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, diethoxyphenyl, thiophenyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of Pyrazole Core: The reaction begins with the condensation of hydrazine hydrate with an appropriate β-keto ester to form the pyrazole core.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde and malononitrile in the presence of a base, such as piperidine, to form the dihydropyrano[2,3-c]pyrazole scaffold.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, such as temperature and pressure, and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines and reduced nitriles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its diverse biological activities suggest it could be developed into treatments for various diseases, including infections and cancers.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-phenyl-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-(3,4-diethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the 3,4-diethoxyphenyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

6-amino-4-(3,4-diethoxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H20N4O3S/c1-3-26-14-8-7-12(10-15(14)27-4-2)17-13(11-22)20(23)28-21-18(17)19(24-25-21)16-6-5-9-29-16/h5-10,17H,3-4,23H2,1-2H3,(H,24,25)

InChI Key

PKTJKPIKYAXGBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)OCC

Origin of Product

United States

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